2-Ethyl-[1,1'-biphenyl]-3-carbonitrile
Description
2-Ethyl-[1,1'-biphenyl]-3-carbonitrile is a biphenyl derivative featuring an ethyl substituent at the 2-position and a cyano group (-CN) at the 3-position of the biphenyl scaffold. This compound is of interest in organic synthesis and materials science due to the electron-withdrawing nature of the nitrile group and the steric/electronic effects imparted by the ethyl group.
Properties
CAS No. |
82617-41-2 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-ethyl-3-phenylbenzonitrile |
InChI |
InChI=1S/C15H13N/c1-2-14-13(11-16)9-6-10-15(14)12-7-4-3-5-8-12/h3-10H,2H2,1H3 |
InChI Key |
VJKCUBXOMBIWAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Physicochemical Properties
- Polarity and Solubility: The ethyl group in 2-Ethyl-[1,1'-biphenyl]-3-carbonitrile reduces polarity compared to hydroxyl- or benzoyl-substituted analogs (e.g., 4-Hydroxy-[1,1'-biphenyl]-3-carbonitrile), leading to lower solubility in polar solvents like water or ethanol . Brominated derivatives (e.g., 6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile) exhibit moderate polarity but higher molecular weight, impacting their melting points and chromatographic behavior .
Reactivity :
- Bromine substituents (as in 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile) enhance reactivity in cross-coupling reactions, whereas the ethyl group in the target compound is less reactive, favoring stability in harsh conditions .
- The aldehyde group in 6-Formyl-[1,1'-biphenyl]-3-carbonitrile enables nucleophilic additions, a feature absent in the ethyl-substituted analog .
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